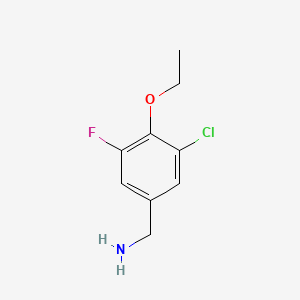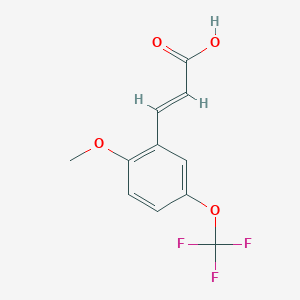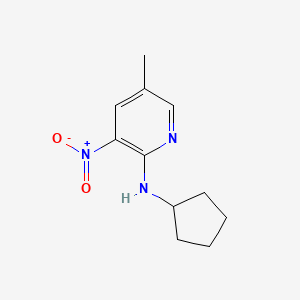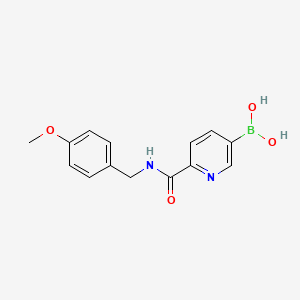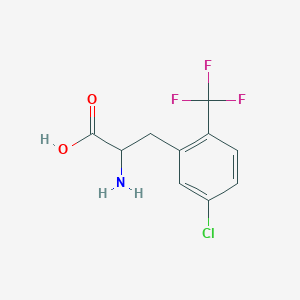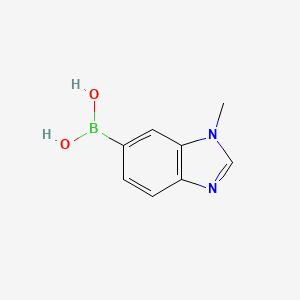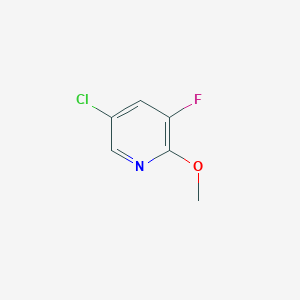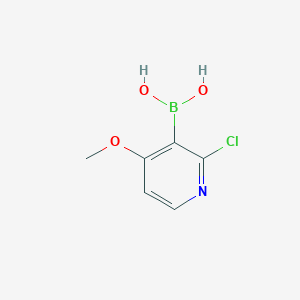![molecular formula C62H90ClCoN13O15P B1421323 cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride CAS No. 58288-50-9](/img/structure/B1421323.png)
cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aquacobalamin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Scientific Research Applications
Synthesis and Characterization
Cobalt(II) complexes have been extensively studied for their synthesis and characterization. For instance, the synthesis of novel Co(II) complexes using biologically active isomeric pyridyl-tetrazole ligands was explored, showing unique square planar geometry and DNA binding properties (Rao, Krishna, & Rao, 2015). Additionally, Sobiesiak et al. (2010) investigated Co(II) complexes with 1-benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole and related compounds, revealing their cytotoxic properties against various cell lines (Sobiesiak et al., 2010).
Catalytic and Biological Applications
Cobalt(II) complexes are also significant in catalytic and biological applications. For example, Milani et al. (2022) synthesized cobalt(II) complexes that exhibited single-molecule magnet behavior and acted as catalysts in CO2 coupling reactions (Milani et al., 2022). Additionally, a study by Chakraborty & Paine (2011) on cobalt(II)–salicylate complexes highlighted their structural characterization and potential for oxidative reactions (Chakraborty & Paine, 2011).
Photophysical and Electronic Properties
The photophysical and electronic properties of cobalt(II) complexes are another area of interest. Onozawa-Komatsuzaki et al. (2017) reported the synthesis of novel cobalt complexes used as dopants in perovskite solar cells, enhancing their power conversion efficiency (Onozawa-Komatsuzaki et al., 2017). Xu et al. (2020) synthesized cobalt-based metal-organic frameworks with semiconducting properties, showcasing their application in electronic devices (Xu, Ou, & Zhang, 2020).
Structural Studies and Coordination Chemistry
Structural studies and coordination chemistry of cobalt(II) complexes reveal diverse topologies and interaction modes. Zhang et al. (2016) synthesized cobalt(II) coordination polymers with different ligands, exploring their structures and potential applications in catalysis and fluorescence (Zhang et al., 2016). Similarly, Qin et al. (2013) investigated cobalt(II) complexes with dicarboxylate ligands, focusing on their supramolecular structures and catalytic properties (Qin, Zheng, Xiao, & Cui, 2013).
properties
CAS RN |
58288-50-9 |
|---|---|
Molecular Formula |
C62H90ClCoN13O15P |
Molecular Weight |
1382.8 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3 |
InChI Key |
KEHNCSYXYMMUCO-UHFFFAOYSA-K |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.Cl.[Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3] |
Color/Form |
Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |
melting_point |
200 °C (decomposes) |
physical_description |
Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |
Related CAS |
27085-12-7 59461-30-2 |
solubility |
Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |
vapor_pressure |
2.06X10-11 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



